Glucose-Potentiated Insulin Secretion Potency
Xenin-8 (TFA) demonstrates a well-defined, sub-nanomolar EC₅₀ of 0.16 nM for potentiating glucose-stimulated insulin secretion in the isolated perfused rat pancreas model [1]. In contrast, full-length Xenin-25 lacks a comparable, directly measured EC₅₀ in this same ex vivo assay system; its reported insulinotropic effects are primarily indirect, mediated through the amplification of GIP action in vivo [2]. Therefore, for in vitro or ex vivo studies requiring direct pancreatic islet modulation without the confounding influence of intact neural or incretin pathways, Xenin-8 (TFA) provides a quantifiable, high-potency tool not matched by the parent peptide.
| Evidence Dimension | Glucose-potentiated insulin secretion potency |
|---|---|
| Target Compound Data | EC₅₀ = 0.16 nM |
| Comparator Or Baseline | Xenin-25: No directly comparable EC₅₀ reported in the perfused rat pancreas model; acts as GIP amplifier in vivo |
| Quantified Difference | 0.16 nM (Xenin-8) vs. not directly quantifiable in same ex vivo system |
| Conditions | Isolated perfused rat pancreas, dose-response assay |
Why This Matters
Enables precise, low-concentration experimental design for in vitro pancreatic islet studies, ensuring receptor engagement without off-target effects associated with higher concentrations of less potent analogs.
- [1] Silvestre RA, et al. Stimulatory effect of xenin-8 on insulin and glucagon secretion in the perfused rat pancreas. Regul Pept. 2003;115(1):25-29. doi:10.1016/s0167-0115(03)00147-2 View Source
- [2] Wice BM, et al. Xenin-25 amplifies GIP-mediated insulin secretion in humans with normal and impaired glucose tolerance but not type 2 diabetes. Diabetes. 2012;61(7):1793-1800. View Source
